1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone
Description
This compound features a piperidine core linked to a 1,2,4-oxadiazole ring substituted with a 2-methoxyethyl group at position 3 and a 2-(m-tolyl)ethanone moiety at position 1. The m-tolyl (meta-methylphenyl) substituent on the ethanone may influence lipophilicity and target interactions.
Properties
IUPAC Name |
1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-4-3-5-15(12-14)13-18(23)22-9-6-16(7-10-22)19-20-17(21-25-19)8-11-24-2/h3-5,12,16H,6-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFQBHVDDREBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=NC(=NO3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the 1,2,4-oxadiazole ring.
Attachment of the Piperidine Ring: The oxadiazole derivative is then reacted with a piperidine derivative under suitable conditions, often involving a nucleophilic substitution reaction.
Final Coupling with m-Tolyl Ethanone: The final step involves coupling the piperidine-oxadiazole intermediate with m-tolyl ethanone, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the oxadiazole ring can lead to different heterocyclic compounds.
Scientific Research Applications
1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Studies: The compound can be used to study the interactions of oxadiazole derivatives with biological targets.
Chemical Biology: It serves as a tool compound to explore the mechanisms of action of oxadiazole-containing molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Tetrazole vs. Oxadiazole Derivatives
Compounds like 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (–2) replace the 1,2,4-oxadiazole with a tetrazole ring. In contrast, 1,2,4-oxadiazoles (pKa ~−2 to 0) are less acidic but offer diverse substitution patterns. Antimicrobial studies in showed tetrazole derivatives with allylpiperazine substituents exhibited potency comparable to standard drugs, suggesting heterocycle choice impacts activity .
Table 1: Heterocycle Comparison
Substituent Effects on the Oxadiazole Ring
3-(2-Methoxyethyl)-1,2,4-oxadiazole (Target Compound)
A structurally related compound, N-(2-Methoxyethyl)-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (), was developed for gastrointestinal antimicrobial activity, highlighting the role of hydrophilic substituents in targeting enteric pathogens .
3-Thiophen-2-yl-1,2,4-oxadiazole ()
The compound 4-methyl-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pentan-1-one replaces the 2-methoxyethyl with a thiophene group. Thiophene’s aromaticity and larger size may enhance π-π stacking but reduce solubility. This compound was used in crystallographic studies, suggesting stable target binding .
Table 2: Oxadiazole Substituent Comparison
Ethanone Substituent Variations
2-(m-Tolyl)ethanone (Target Compound)
The meta-methyl group on the phenyl ring balances lipophilicity and steric effects.
p-Tolylmethanone ()
The patent compound [4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]-p-tolylmethanone positions the methyl group para to the ketone. Para substitution may influence spatial orientation in target binding compared to meta .
Table 3: Ethanone Substituent Comparison
| Substituent | Example Compound | Impact on Properties |
|---|---|---|
| m-Tolyl | Target Compound | Moderate lipophilicity |
| p-Tolyl | Altered binding orientation | |
| 4-Chlorophenoxy | Electronegativity, H-bonding |
Piperidine vs. Piperazine Cores
Piperidine (target compound) has one nitrogen atom, while piperazine (e.g., 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone in ) contains two. Piperazine’s additional nitrogen increases water solubility and basicity (pKa ~9.8 vs. piperidine’s ~11.3), which may enhance bioavailability in acidic environments like the gastrointestinal tract .
Biological Activity
The compound 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic molecule that incorporates a piperidine moiety and an oxadiazole ring. This structure is significant due to its potential biological activities, particularly in medicinal chemistry. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 344.41 g/mol. The structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety may facilitate binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. Research indicates that compounds with similar structures can inhibit key metabolic pathways involved in disease processes.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, compounds featuring the oxadiazole scaffold have demonstrated significant activity against various bacterial and fungal pathogens. In vitro assays have shown that these compounds can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus.
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| 1 | E. coli | 10.5 |
| 2 | S. aureus | 8.3 |
| 3 | C. albicans | 12.0 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored extensively. For example, similar compounds have been evaluated for their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the activation of caspases and disruption of mitochondrial membrane potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 5.0 |
| B | HeLa | 7.5 |
Case Studies
- Antimicrobial Study : A recent study synthesized several oxadiazole derivatives and evaluated their antimicrobial efficacy against Xanthomonas axonopodis and Ralstonia solanacearum. The results indicated that certain derivatives exhibited low micromolar activity, suggesting their potential use as agricultural antifungal agents .
- Anticancer Evaluation : In another research effort, a series of piperidine-linked oxadiazoles were tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis . These findings underscore the therapeutic potential of the compound in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
